molecular formula C9H18N2O2 B125337 (R)-(+)-1-Boc-3-aminopyrrolidine CAS No. 147081-49-0

(R)-(+)-1-Boc-3-aminopyrrolidine

Cat. No.: B125337
CAS No.: 147081-49-0
M. Wt: 186.25 g/mol
InChI Key: CMIBWIAICVBURI-SSDOTTSWSA-N
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Description

®-(+)-1-Boc-3-aminopyrrolidine is a chiral compound commonly used in organic synthesis. The compound features a pyrrolidine ring with an amino group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This protecting group is often used to prevent the amino group from reacting during various synthetic procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-Boc-3-aminopyrrolidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available ®-3-aminopyrrolidine.

    Protection of the Amino Group: The amino group is protected by reacting ®-3-aminopyrrolidine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of ®-(+)-1-Boc-3-aminopyrrolidine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Handling large quantities of starting materials and reagents.

    Optimization: Optimizing reaction conditions to maximize yield and minimize waste.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-Boc-3-aminopyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution: Common reagents include alkyl halides and bases like sodium hydride (NaH).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields ®-3-aminopyrrolidine, while substitution reactions yield various substituted pyrrolidines.

Scientific Research Applications

®-(+)-1-Boc-3-aminopyrrolidine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is used in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-(+)-1-Boc-3-aminopyrrolidine depends on its specific application. In general, the compound acts as a precursor or intermediate in various synthetic pathways. The Boc group protects the amino group during reactions, preventing unwanted side reactions and allowing for selective functionalization.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-1-Boc-3-aminopyrrolidine: The enantiomer of ®-(+)-1-Boc-3-aminopyrrolidine.

    1-Boc-4-aminopiperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    1-Boc-3-aminopiperidine: Another similar compound with a piperidine ring and an amino group at the 3-position.

Uniqueness

®-(+)-1-Boc-3-aminopyrrolidine is unique due to its chiral nature and the presence of the Boc protecting group. This combination makes it a valuable intermediate in asymmetric synthesis and other applications requiring selective functionalization.

Biological Activity

(R)-(+)-1-Boc-3-aminopyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, synthesis, and relevant studies, providing a comprehensive overview of the compound.

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 147081-49-0
  • Density : 1.022 g/mL at 25 °C
  • Boiling Point : 257.4 °C
  • Melting Point : 243-244 °C
  • Flash Point : 109.5 °C

Synthesis and Derivatives

This compound is synthesized primarily through various chemical methods, including asymmetric transformations and enzymatic resolutions. It serves as a precursor for several bioactive compounds, including:

  • Descarboxamide analogs of amino acids.
  • Histamine H3 receptor antagonists.

These derivatives are significant in developing treatments for conditions such as neurodegenerative diseases and metabolic disorders.

Pharmacological Applications

  • Histamine Receptor Modulation :
    • This compound has been identified as a potential histamine H3 receptor antagonist. This activity suggests its use in treating conditions related to neurotransmitter imbalances, such as cognitive disorders and sleep disturbances.
  • Antidiabetic Agents :
    • Research indicates that derivatives of this compound can act as DPP-IV inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release.
  • Neuroprotective Effects :
    • Some studies have shown that compounds derived from this compound exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer’s.

Table of Biological Activities

Study ReferenceBiological ActivityFindings
Histamine H3 AntagonismDemonstrated potential for cognitive enhancement.
DPP-IV InhibitionShowed efficacy in lowering blood glucose levels in diabetic models.
NeuroprotectionIndicated protective effects on neuronal cells under stress conditions.

Notable Research

  • Histamine H3 Receptor Antagonists :
    A study highlighted the synthesis of pyrrolidinyl derivatives, including this compound, which displayed significant antagonistic activity against the H3 receptor, suggesting therapeutic potential in cognitive enhancement therapies.
  • DPP-IV Inhibitors :
    Research has indicated that derivatives of this compound can effectively inhibit DPP-IV, an enzyme involved in glucose metabolism, demonstrating promise as antidiabetic agents.
  • Neuroprotective Mechanisms :
    Investigations into the neuroprotective effects of this compound revealed its ability to mitigate oxidative stress in neuronal cells, supporting its potential use in neurodegenerative disease management.

Properties

IUPAC Name

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBWIAICVBURI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933026
Record name tert-Butyl 3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147081-49-0
Record name (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147081-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In methanol (30 ml), 3-aminopyrrolidine (0.54 g) was dissolved under ice cooling, followed by the addition of diisopropylethylamine (720 μl) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (0.84 g). The resulting mixture was gradually heated to room temperature and stirred for 11 hours. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane 5% methanol—dichloromethane), whereby the title compound (0.59 g, 94%) was obtained.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

column: manufactured by Daicel Chemical Industries, Ltd., {CROWNPAK 150×4.6 mm}, mobile phase: aqueous perchloric acid solution (pH 1.5), flow rate: 1.0 ml/min, detection: UV 210 nm, column temperature: 35° C., retention time: (S)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 24.1 min, (R)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 27.0 min
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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